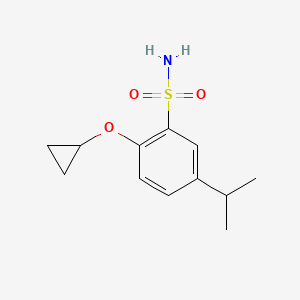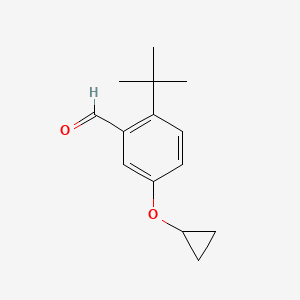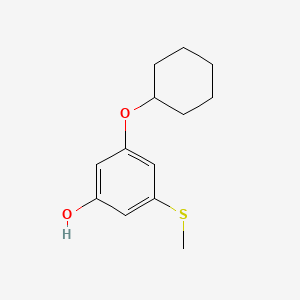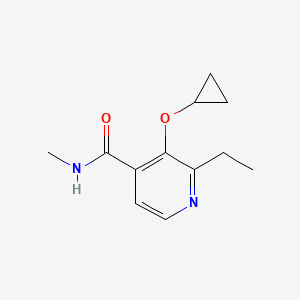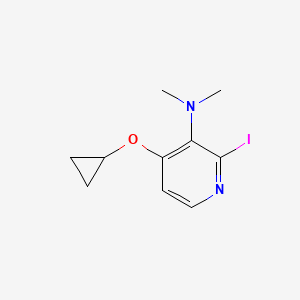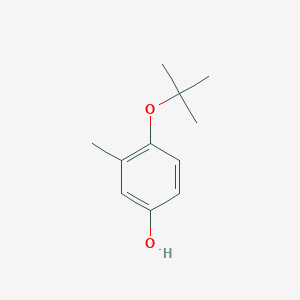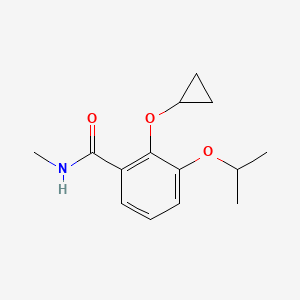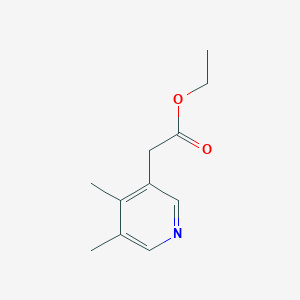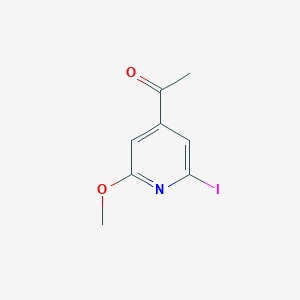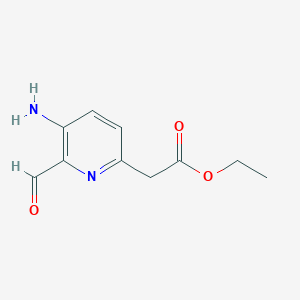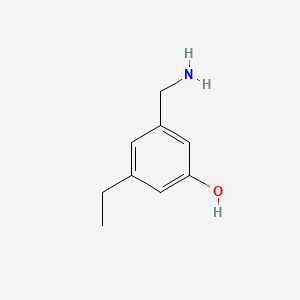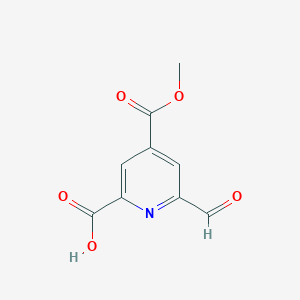
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with formyl, methoxycarbonyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the formylation of 4-(methoxycarbonyl)pyridine-2-carboxylic acid using formylating agents such as formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Carboxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Reduction: 6-Hydroxymethyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Substitution: 6-Substituted-4-(methoxycarbonyl)pyridine-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxycarbonyl)pyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain transformations.
6-Formylpyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, which affects its solubility and reactivity.
6-Formyl-4-(hydroxymethyl)pyridine-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, altering its chemical properties.
Uniqueness
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H7NO5 |
|---|---|
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
6-formyl-4-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-15-9(14)5-2-6(4-11)10-7(3-5)8(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
WPLHFWJLULDEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


